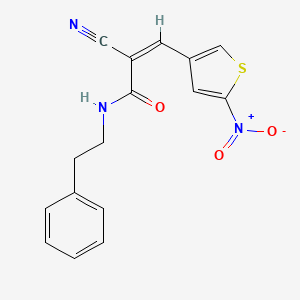

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-10-14(8-13-9-15(19(21)22)23-11-13)16(20)18-7-6-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7H2,(H,18,20)/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSJKTZYDNQWIK-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CSC(=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CSC(=C2)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach, starting with a Knoevenagel condensation between a nitrothiophene aldehyde derivative and cyanoacetamide. Key steps include:

- Substitution reactions under alkaline conditions (e.g., using K₂CO₃) to introduce the nitrothiophenyl group .

- Condensation with N-(2-phenylethyl)cyanoacetamide in ethanol or methanol under reflux, monitored via thin-layer chromatography (TLC) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization . Optimization focuses on controlling temperature (60–80°C), solvent polarity, and catalyst selection (e.g., piperidine for condensation) to improve yields (typically 60–75%) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., Z-configuration via coupling constants ~12–14 Hz for the α,β-unsaturated system) .

- Infrared (IR) Spectroscopy : Confirms cyano (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.08 for C₁₇H₁₄N₃O₃S) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, COX-2) at 1–100 µM concentrations using fluorometric or colorimetric readouts .

- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s stereochemistry and packing behavior?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) at 100–150 K .

- Structure Solution : SHELXT auto-traces the structure using direct methods, while SHELXL refines anisotropic displacement parameters and validates the Z-configuration via Fourier difference maps .

- Packing Analysis : ORTEP-3 visualizes intermolecular interactions (e.g., π-π stacking between phenyl groups) .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level; compare theoretical vs. experimental NMR shifts .

- Dynamic Effects : Account for solvent (DMSO-d₆) and temperature variations in NMR simulations .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with nitro groups) .

- QSAR Modeling : Build regression models (e.g., CoMFA) using substituent descriptors (Hammett σ, LogP) to correlate electronic effects with bioactivity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or PEGylated groups at the amide nitrogen to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for controlled release .

- LogP Adjustment : Modify the phenylethyl group with polar substituents (e.g., -OH, -OMe) to reduce hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.